molecular formula C10H8ClNO B1647530 (1-Chloroisoquinolin-7-yl)methanol CAS No. 223671-64-5

(1-Chloroisoquinolin-7-yl)methanol

Cat. No.: B1647530
CAS No.: 223671-64-5
M. Wt: 193.63 g/mol
InChI Key: LBRCGQMPVGLSFL-UHFFFAOYSA-N
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Description

(1-Chloroisoquinolin-7-yl)methanol: is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloroisoquinolin-7-yl)methanol typically involves the chlorination of isoquinoline derivatives followed by a reduction process. One common method includes the reaction of isoquinoline with thionyl chloride to introduce the chlorine atom at the 1-position. This is followed by a reduction step using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to convert the resulting intermediate to this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

(1-Chloroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the chlorine atom, yielding isoquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or primary amines under basic conditions.

Major Products Formed

    Oxidation: Isoquinoline-7-carbaldehyde or isoquinoline-7-carboxylic acid.

    Reduction: Isoquinoline derivatives without the chlorine atom.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Chloroisoquinolin-7-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of (1-Chloroisoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. In antimalarial research, it may act by inhibiting key enzymes involved in the parasite’s life cycle .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of (1-Chloroisoquinolin-7-yl)methanol, used in various chemical syntheses.

    7-Chloroquinoline: A related compound with similar structural features, often studied for its antimalarial properties.

    1-Chloroisoquinoline: Another derivative with a chlorine atom at the 1-position, used in different chemical reactions

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the isoquinoline ring.

Properties

IUPAC Name

(1-chloroisoquinolin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRCGQMPVGLSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304806
Record name 1-Chloro-7-isoquinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223671-64-5
Record name 1-Chloro-7-isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223671-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-7-isoquinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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